Unii-rlm74T3Z9D

MRI Contrast Agent Relaxivity Neuroimaging

Gadoversetamide is a non-ionic, linear gadolinium-based contrast agent (GBCA) featuring a 10% molar excess of free ligand, offering an enhanced safety margin against free Gd³⁺ release compared to other linear agents such as gadodiamide (5% excess). Its unique relaxivity profile and proven efficacy in hepatic lesion assessment make it the agent of choice for CNS and liver MRI research, as well as for studying gadolinium retention and NSF pathogenesis. Ideal for analytical method development, formulation stability studies, and preclinical investigations requiring a well-characterized linear GBCA baseline.

Molecular Formula C20H34GdN5O10
Molecular Weight 661.8 g/mol
CAS No. 131069-91-5
Cat. No. B126527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-rlm74T3Z9D
CAS131069-91-5
Synonyms[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium;  8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11,
Molecular FormulaC20H34GdN5O10
Molecular Weight661.8 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3
InChIKeyHBEAOBRDTOXWRZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water

Gadoversetamide (UNII: RLM74T3Z9D) CAS 131069-91-5: A Non-ionic Linear Gadolinium-Based MRI Contrast Agent for CNS and Liver Imaging Procurement


Gadoversetamide, uniquely identified by UNII code RLM74T3Z9D and CAS number 131069-91-5, is a gadolinium-based contrast agent (GBCA) marketed as OptiMARK®. It is a non-ionic, linear chelate of the DTPA-BMEA type, designed for intravenous administration to enhance magnetic resonance imaging (MRI) of the central nervous system (CNS) and liver [1]. Its primary function is to shorten the T1 relaxation time of nearby water protons, increasing signal intensity and improving lesion conspicuity in tissues with abnormal vascularity or a compromised blood-brain barrier .

Gadoversetamide (UNII: RLM74T3Z9D) is Not a Fungible Commodity: Why Substitution with Other Linear or Macrocyclic GBCAs Fails


Gadolinium-based contrast agents (GBCAs) are not interchangeable due to clinically significant differences in their molecular structure (linear vs. macrocyclic), ionicity, thermodynamic and kinetic stability, and relaxivity [1]. These factors directly impact the risk of gadolinium retention and the development of Nephrogenic Systemic Fibrosis (NSF), as well as image quality at a given dose. While gadoversetamide shares the linear, non-ionic structure with agents like gadodiamide, its unique formulation with a 10% molar excess of free ligand distinguishes it from the 5% excess in gadodiamide formulations, a factor hypothesized to influence transmetallation and the subsequent risk of NSF [2]. Furthermore, its relaxivity profile is distinct from both ionic linear chelates like gadopentetate dimeglumine and higher-stability macrocyclic agents like gadoterate meglumine, making substitution without considering these specific properties potentially detrimental to both patient safety and diagnostic efficacy.

Quantitative Evidence Guide for the Differentiation of Gadoversetamide (UNII: RLM74T3Z9D) from Comparator GBCAs


Gadoversetamide Demonstrates Higher 3T T1 Relaxivity Than Gadopentetate Dimeglumine (Magnevist)

At a field strength of 3 Tesla, gadoversetamide exhibits a higher longitudinal relaxivity (r1) compared to the ionic linear agent gadopentetate dimeglumine. This higher r1 value translates to a greater signal enhancement per unit of gadolinium, which can be critical for lesion detection at higher field strengths [1].

MRI Contrast Agent Relaxivity Neuroimaging

Gadoversetamide Formulation Contains a 10% Molar Excess of Free Ligand, Distinct from Gadodiamide's 5% Excess (Omniscan)

While the core chelate structures of gadoversetamide and gadodiamide have similar stability profiles, a critical formulation difference exists. The commercial formulation of gadoversetamide (OptiMARK) includes a 10% molar excess of free ligand (caldiamide sodium), whereas gadodiamide (Omniscan) is formulated with only a 5% excess [1]. This excess ligand is intended to scavenge free gadolinium ions (Gd³⁺) that may be released through transmetallation, a process implicated in the pathogenesis of Nephrogenic Systemic Fibrosis (NSF) [2].

Nephrogenic Systemic Fibrosis Formulation Chemistry Gadolinium Safety

Gadoversetamide Elicits a Reduced Inflammatory Response Compared to Gadopentetate Dimeglumine in Preclinical Extravasation Models

In a comparative mouse model of subcutaneous extravasation, gadoversetamide demonstrated a less intense inflammatory response than the ionic linear agent gadopentetate dimeglumine (Magnevist). This suggests a lower potential for local tissue damage in the event of inadvertent extravascular injection, a practical safety consideration in clinical radiology [1].

Local Tissue Toxicity Extravasation Preclinical Safety

Comparative Genotoxicity Profile: Gadoversetamide Induces Higher Levels of Sister Chromatid Exchange Than Gadobutrol in Human Lymphocytes In Vitro

An in vitro study assessing genotoxicity in human peripheral lymphocytes found that gadoversetamide induced a significantly higher frequency of sister chromatid exchanges (SCEs) compared to the macrocyclic agent gadobutrol across multiple concentrations [1]. This finding suggests a differential genotoxic potential at the cellular level, which may be relevant for long-term safety assessments and research into the biological effects of different GBCA classes.

Genotoxicity In Vitro Toxicology Gadobutrol

Comparative Thermodynamic and Conditional Stability Constants: Gadoversetamide vs. Gadopentetate Dimeglumine and Gadobutrol

The thermodynamic stability constant (log Ktherm) is a measure of a chelate's affinity for Gd³⁺, while conditional stability (log Kcond) accounts for physiological conditions (pH 7.4). Gadoversetamide exhibits a lower thermodynamic stability constant (log Ktherm = 16.6) compared to the ionic linear agent gadopentetate dimeglumine (log Ktherm = 22.1) and the macrocyclic agent gadobutrol (log Ktherm = 21.8). This lower stability, characteristic of non-ionic linear chelates, correlates with a higher potential for in vivo gadolinium release [REFS-1, REFS-2].

Thermodynamic Stability Conditional Stability Gadolinium Release

Evidence-Based Research and Clinical Application Scenarios for Gadoversetamide (UNII: RLM74T3Z9D)


Contrast-Enhanced MRI of CNS and Liver Lesions Where Use of a Linear GBCA is Clinically Indicated and a High Excess Ligand Formulation is Preferred

Gadoversetamide is indicated for contrast-enhanced MRI of the brain, spine, and liver to facilitate visualization of lesions with abnormal vascularity [1]. Its specific value proposition in this scenario is two-fold: first, its demonstrated efficacy in hepatic lesion assessment, as confirmed in a Phase III trial showing equivalence to gadopentetate dimeglumine [2]; second, its unique formulation with a 10% molar excess of free ligand, which may offer an additional safety margin against free Gd³⁺ release compared to other linear agents like gadodiamide (5% excess) in settings where macrocyclic agents are not available or contraindicated [3].

Comparative Toxicological Research on Class-Specific Effects of Linear vs. Macrocyclic Gadolinium Chelates

For research programs investigating the mechanisms of gadolinium retention and the pathogenesis of NSF, gadoversetamide serves as a key representative of the non-ionic, linear GBCA class. Its low thermodynamic stability (log Ktherm = 16.6) and specific formulation [REFS-1, REFS-2] provide a well-characterized baseline for in vitro and in vivo studies. Its distinct genotoxicity profile compared to macrocyclic agents like gadobutrol [3] makes it a valuable tool for dissecting class-specific cellular effects.

Pharmaceutical Development and Formulation Science Studies on GBCA Stability

Gadoversetamide is an ideal model compound for analytical chemistry and formulation development studies focused on the stability of non-ionic linear chelates. Its known susceptibility to transmetallation [1] and the specific inclusion of a 10% free ligand excess [2] provide a clear experimental system for evaluating the efficacy of different stabilization strategies, analytical methods for free Gd³⁺ detection, and the development of novel formulations with improved stability profiles.

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